molecular formula C13H19NO2 B3085457 methyl 3-((S)-1-phenylethylamino)butanoate CAS No. 1156032-60-8

methyl 3-((S)-1-phenylethylamino)butanoate

Cat. No.: B3085457
CAS No.: 1156032-60-8
M. Wt: 221.29 g/mol
InChI Key: QRAFHBCFBWYWHQ-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((S)-1-phenylethylamino)butanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((S)-1-phenylethylamino)butanoate can be synthesized through a series of chemical reactions. One common method involves the esterification of butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl butanoate is then reacted with (S)-1-phenylethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((S)-1-phenylethylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-((S)-1-phenylethylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-((S)-1-phenylethylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenylethylamino group may interact with receptors and enzymes, modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.

    Ethyl acetate: Another ester used as a solvent and in the production of fragrances.

    Isopropyl butyrate: An ester with similar structural features, used in the fragrance industry.

Uniqueness

Methyl 3-((S)-1-phenylethylamino)butanoate is unique due to the presence of the phenylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[[(1S)-1-phenylethyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAFHBCFBWYWHQ-DTIOYNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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